Xelafaslatide

Retinal Neuroprotection Fas Receptor Antagonism Structure-Activity Relationship

Xelafaslatide is a first-in-class Fas receptor (CD95) antagonist with a distinct mechanism from complement-targeting or alternative Fas-pathway agents. It uniquely demonstrates clinical GA lesion reduction (Phase 1b) and is in Phase 2 trials for GA (NCT06659445) and retinal detachment. This peptide offers a reduced intravitreal dosing burden (12/24 weeks) and shows post-injury neuroprotection in glaucoma and IRD models, making it the definitive choice for advanced retinal research.

Molecular Formula C71H100N18O16
Molecular Weight 1461.7 g/mol
CAS No. 2040964-58-5
Cat. No. B12707203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXelafaslatide
CAS2040964-58-5
Molecular FormulaC71H100N18O16
Molecular Weight1461.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)CC)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)N
InChIInChI=1S/C71H100N18O16/c1-10-38(7)59(70(104)81-50(61(74)95)25-41-12-18-46(90)19-13-41)88-67(101)53(27-43-16-22-48(92)23-17-43)84-66(100)55(30-56(73)93)86-69(103)58(37(5)6)87-62(96)40(9)80-57(94)33-77-64(98)51(24-36(3)4)83-65(99)52(26-42-14-20-47(91)21-15-42)85-71(105)60(39(8)11-2)89-68(102)54(29-45-32-76-35-79-45)82-63(97)49(72)28-44-31-75-34-78-44/h12-23,31-32,34-40,49-55,58-60,90-92H,10-11,24-30,33,72H2,1-9H3,(H2,73,93)(H2,74,95)(H,75,78)(H,76,79)(H,77,98)(H,80,94)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,105)(H,86,103)(H,87,96)(H,88,101)(H,89,102)/t38-,39-,40-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1
InChIKeyMDQMJABKOUZYGG-QZJYLVOGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xelafaslatide (ONL-1204) Fas Receptor Antagonist for Ophthalmic Research Procurement


Xelafaslatide (ONL1204) is a first-in-class small peptide antagonist of the Fas receptor (CD95) with the molecular formula C71H100N18O16 and molecular weight 1461.66 g/mol [1]. Unlike complement-targeting therapies approved for geographic atrophy (GA), xelafaslatide operates upstream at the receptor level to block Fas-mediated apoptosis and neuroinflammation [2]. The compound is currently in Phase 2 clinical development (GALAXY trial, NCT06659445) for GA secondary to dry AMD and Phase 2 for macula-off rhegmatogenous retinal detachment [3].

Why In-Class Fas Inhibitors Cannot Substitute for Xelafaslatide in Ophthalmic Studies


Generic substitution among Fas pathway modulators is invalid due to fundamental mechanistic divergence. Xelafaslatide directly antagonizes the Fas receptor extracellular domain, blocking both apoptosis and inflammatory signaling [1]. Alternative Fas-targeting agents operate at different nodes—SLV peptide and Quinobene target the intracellular Fap1 phosphatase interaction [2], KR-33494 (KM-819) inhibits FAF1 downstream of Fas , and Met12, the first-generation analog, exhibits substantially lower potency [3]. These mechanistic distinctions produce non-interchangeable pharmacological profiles, rendering class-level inference scientifically unsound for experimental design or procurement decisions.

Xelafaslatide Quantitative Differentiation Evidence Against Comparator Fas Inhibitors


Xelafaslatide Exhibits Dramatically Enhanced Potency Over First-Generation Analog Met12

Xelafaslatide (ONL1204) is an analog of Met12 and has demonstrated dramatically enhanced potency both in vitro and in vivo compared to the first-generation Fas inhibitor Met12, while also displaying improved pharmaceutical properties [1]. The parent compound Met12 previously demonstrated photoreceptor protection in retinal detachment models by inhibiting Fas-induced caspase 8 activation [2].

Retinal Neuroprotection Fas Receptor Antagonism Structure-Activity Relationship

Xelafaslatide Reduces Retinal Ganglion Cell Death in Microbead-Induced Glaucoma Model

In the microbead-induced mouse model of glaucoma, ONL1204 treatment significantly reduced retinal ganglion cell (RGC) death and loss of axons when compared to vehicle-treated controls, even when administered after IOP elevation [1]. Fas deficiency or ONL1204 treatment significantly reduced death of RGCs and loss of axons compared to saline controls. At 7 days post microbead injection, qPCR analysis revealed significant induction of inflammatory genes (IL-1β, TNFα, and MCP1) that was absent in Fas-deficient mice [2].

Glaucoma Retinal Ganglion Cell Protection Neuroinflammation

Xelafaslatide Preserves Photoreceptor Structure and Function Across Two Distinct Inherited Retinal Degeneration Models

In both rd10 and P23H mouse models of inherited retinal degeneration, ONL1204 treatment resulted in decreased number of TUNEL-positive photoreceptors, decreased caspase 8 activity, enhanced photoreceptor cell counts, and improved visual function compared with vehicle-treated fellow eyes [1]. Treatment with ONL1204 also reduced immune cell activation in the retinas of both rd10 and P23H mice, demonstrating efficacy across mechanistically distinct degeneration pathways [2].

Inherited Retinal Degeneration Photoreceptor Protection Caspase Inhibition

Xelafaslatide Slows Geographic Atrophy Lesion Growth in Phase 1b Clinical Trial

In a Phase 1b clinical trial (NCT04744662) for geographic atrophy, xelafaslatide demonstrated safety and tolerability with efficacy signals observed after six months. Patients treated with ONL1204 showed reductions in the rate of growth of the GA lesion with either a single injection or two injections after 6 months of treatment compared to sham patients [1]. Numerically favorable slower lesion growth was observed in the 200 μg xelafaslatide group (P = 0.202) compared with the sham group [2].

Geographic Atrophy Age-Related Macular Degeneration Clinical Efficacy

Xelafaslatide Mechanism Diverges Fundamentally from Fap1-Targeting Fas Modulators

Xelafaslatide directly antagonizes the Fas receptor extracellular domain, blocking both apoptosis and inflammatory signaling pathways [1]. In contrast, SLV peptide (Ac-SLV tripeptide) and Quinobene target the intracellular Fap1 phosphatase interaction with the Fas C-terminal PDZ-binding domain, a mechanistically distinct node in Fas signaling [2]. Similarly, KR-33494 (KM-819) inhibits FAF1 (Fas-associated factor 1), which operates downstream of Fas receptor activation rather than at the receptor level .

Fas Signaling Target Specificity Mechanism of Action

Validated Application Scenarios for Xelafaslatide Based on Quantitative Evidence


Geographic Atrophy Secondary to Dry AMD: Clinical-Stage Neuroprotection Studies

Xelafaslatide is the only Fas inhibitor with Phase 1b clinical evidence of GA lesion growth reduction (P = 0.202 at 200 μg dose) and an ongoing Phase 2 GALAXY trial (NCT06659445) with approximately 324 patients [1]. The compound's 12- or 24-week intravitreal dosing schedule offers reduced treatment burden compared to monthly complement inhibitor regimens [2].

Glaucoma Neuroprotection: RGC and Axon Preservation in Ocular Hypertension Models

Xelafaslatide significantly reduces RGC death and axon loss in the microbead-induced mouse model of glaucoma, even when administered after IOP elevation [3]. This post-injury efficacy distinguishes xelafaslatide from purely prophylactic neuroprotective strategies and supports its use in studies of established glaucomatous damage.

Inherited Retinal Degeneration: Mutation-Agnostic Photoreceptor Protection

Xelafaslatide preserves photoreceptor structure and function across both rd10 (PDE6B mutation) and P23H (rhodopsin mutation) mouse models, demonstrating decreased TUNEL-positive cells, reduced caspase 8 activity, and improved visual function [4]. This cross-model efficacy supports xelafaslatide's utility in studying pan-IRD neuroprotective strategies.

Macula-Off Rhegmatogenous Retinal Detachment: Post-Surgical Visual Preservation

Xelafaslatide is in Phase 2 development for macula-off RRD, with over 135 patients enrolled. The compound showed visual acuity benefits in patients with RRD lasting over eight days, particularly in pseudophakic patients [5]. This application leverages xelafaslatide's ability to block Fas-mediated photoreceptor apoptosis following retinal detachment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xelafaslatide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.